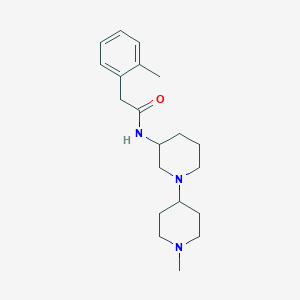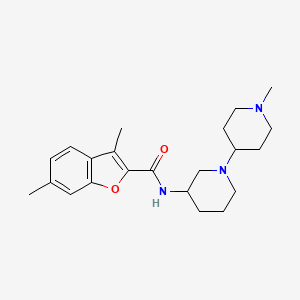![molecular formula C21H27N3O5S B6023741 4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B6023741.png)
4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide, also known as DIDS, is a sulfonamide derivative that has been widely used as a research tool in various fields of science, including biochemistry, physiology, pharmacology, and neuroscience. DIDS is a small molecule that can easily penetrate cell membranes and interact with a variety of proteins, including ion channels, transporters, and enzymes.
作用机制
4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide is a sulfonamide derivative that can interact with a variety of proteins, including ion channels, transporters, and enzymes. The mechanism of action of this compound varies depending on the target protein. For example, this compound inhibits the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel by binding to a specific site on the channel protein. This compound inhibits the activity of the Na+/H+ exchanger by binding to a specific site on the transporter protein.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects depending on the target protein. For example, this compound inhibits the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which leads to an increase in intracellular chloride concentration and a decrease in transepithelial chloride secretion. This compound inhibits the activity of the Na+/H+ exchanger, which leads to a decrease in intracellular pH and an increase in intracellular sodium concentration.
实验室实验的优点和局限性
4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and interact with a variety of proteins. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations as well. It can be toxic to cells at high concentrations, and its effects on some proteins may be non-specific or indirect.
未来方向
There are many future directions for research on 4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide. One area of interest is the development of more specific and potent inhibitors of ion channels and transporters. Another area of interest is the study of the role of this compound in the regulation of cell signaling pathways and gene expression. Additionally, the use of this compound as a therapeutic agent for the treatment of diseases such as cystic fibrosis and cancer is an area of active research. Finally, the development of new methods for the synthesis and purification of this compound is an important area of research for improving the efficiency and scalability of its use as a research tool.
合成方法
4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide can be synthesized by reacting 4-amino-N-(3-nitrophenyl)benzamide with diisobutylamine and chlorosulfonic acid. The reaction yields a mixture of isomers, which can be separated by column chromatography. The final product is a white crystalline powder that is soluble in organic solvents such as DMSO and ethanol.
科学研究应用
4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide has been used as a research tool in many scientific fields. In biochemistry, this compound has been used to study the structure and function of ion channels, transporters, and enzymes. For example, this compound has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the pathogenesis of cystic fibrosis. This compound has also been used to study the role of the anion exchanger in red blood cells, which is important for maintaining acid-base balance.
In physiology, this compound has been used to study the mechanisms of cell volume regulation, pH regulation, and membrane potential regulation. This compound has been shown to inhibit the activity of the Na+/H+ exchanger, which is involved in the regulation of intracellular pH. This compound has also been used to study the role of the anion exchanger in the regulation of cell volume.
In pharmacology, this compound has been used to study the effects of drugs on ion channels and transporters. This compound has been shown to inhibit the activity of the multidrug resistance protein (MRP), which is involved in the efflux of drugs from cells. This compound has also been used to study the effects of drugs on the activity of the Na+/H+ exchanger.
属性
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-15(2)13-23(14-16(3)4)30(28,29)20-10-8-17(9-11-20)21(25)22-18-6-5-7-19(12-18)24(26)27/h5-12,15-16H,13-14H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUQCJXAZBZFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B6023664.png)
![3-(4-chlorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6023669.png)
![(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6023675.png)
![4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-chloro-6-methoxyphenol](/img/structure/B6023681.png)


![methyl 4-{3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6023706.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6023713.png)
![N-(4-methoxybenzyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6023721.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6023728.png)
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide](/img/structure/B6023748.png)
![N-(4-bromophenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6023759.png)

![{3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6023768.png)